2-(Methyl-2-propen-1-ylamino)ethanethiol
Description
2-(Methyl-2-propen-1-ylamino)ethanethiol is a sulfur-containing organic compound characterized by a thiol (-SH) group and a methylpropenylamino substituent attached to an ethane backbone. Structurally, it belongs to the class of aminoethanethiols, which are notable for their dual functional groups (amine and thiol) that confer reactivity in pharmaceutical, polymer, and coordination chemistry applications.
The compound’s IUPAC name, 2-(Methyl-2-propen-1-ylamino)ethanethiol, follows substitutive nomenclature rules, emphasizing the position of the methylpropenylamino group on the ethanethiol chain . Its molecular formula is inferred to be C₆H₁₁NS based on structural analogs like 2-(Ethylisopropylamino)ethanethiol (C₇H₁₇NS) and 2-(Dimethylamino)ethanethiol (C₄H₁₁NS) .
Properties
CAS No. |
400898-87-5 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-[methyl(prop-2-enyl)amino]ethanethiol |
InChI |
InChI=1S/C6H13NS/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3 |
InChI Key |
LONDRZFPNUOQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCS)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-2-propen-1-ylamino)ethanethiol typically involves the reaction of 2-methyl-2-propen-1-amine with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Methyl-2-propen-1-ylamino)ethanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-2-propen-1-ylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced thiol derivatives from reduction, and substituted amino derivatives from nucleophilic substitution.
Scientific Research Applications
2-(Methyl-2-propen-1-ylamino)ethanethiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methyl-2-propen-1-ylamino)ethanethiol involves its interaction with molecular targets such as enzymes and metal ions. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
a) 2-(Dimethylamino)ethanethiol (C₄H₁₁NS)
- Structure: Features a dimethylamino group instead of methylpropenylamino.
- Safety data indicate it is restricted to research use due to hazards like skin corrosion .
- Applications: Used as a ligand or intermediate in organometallic synthesis.
b) 2-(Ethylisopropylamino)ethanethiol (C₇H₁₇NS)
- Structure: Contains bulkier ethyl-isopropylamino groups, increasing hydrophobicity.
- Properties : Higher molecular weight (149.28 g/mol) compared to the target compound (inferred ~131 g/mol). Such branched substituents may lower boiling points relative to linear analogs .
- Regulatory Status : Listed under Schedule 2B12, indicating controlled handling requirements .
c) 2-Methyl-1-propanethiol (C₄H₁₀S) and 2-Methyl-2-propanethiol (C₄H₁₀S)
- Structure: Simple thiols without amino groups.
- Properties: Boiling points are 97.3°C and 109.6°C, respectively . The absence of an amino group reduces hydrogen-bonding capacity, leading to lower boiling points compared to aminoethanethiols.
- Reactivity: Primarily undergo thiol-specific reactions (e.g., oxidation to disulfides), unlike aminoethanethiols, which participate in both thiol and amine chemistries.
Complex Derivatives with Aromatic Moieties
Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol highlight the impact of aromatic rings:
- Electronic Effects : Conjugation with thiophene or naphthalene enhances stability and alters UV-Vis absorption profiles.
- Applications: Such derivatives are often intermediates in drug synthesis (e.g., hormone analogs), whereas 2-(Methyl-2-propen-1-ylamino)ethanethiol’s simpler structure may favor industrial or catalytic uses.
Data Tables
Table 1: Physical Properties of Selected Thiols and Aminoethanethiols
| Compound | Molecular Formula | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2-(Methyl-2-propen-1-ylamino)ethanethiol | C₆H₁₁NS | Inferred ~150–180 | Thiol, Secondary Amine |
| 2-(Dimethylamino)ethanethiol | C₄H₁₁NS | Not reported | Thiol, Tertiary Amine |
| 2-(Ethylisopropylamino)ethanethiol | C₇H₁₇NS | Not reported | Thiol, Tertiary Amine |
| 2-Methyl-1-propanethiol | C₄H₁₀S | 97.3 | Thiol |
| 2-Methyl-2-propanethiol | C₄H₁₀S | 109.6 | Thiol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
